3-(4-ethoxyphenyl)-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
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Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N7O3/c1-2-34-16-9-7-15(8-10-16)32-20-18(28-30-32)21(33)31(12-26-20)11-17-27-19(29-35-17)13-3-5-14(6-4-13)22(23,24)25/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRPWXFHCRDNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethoxyphenyl)-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on available literature and research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 425.39 g/mol. The structure features multiple functional groups that contribute to its biological properties.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, primarily through interactions with various biological targets such as enzymes and receptors. The presence of the oxadiazole and triazole moieties in this compound suggests potential mechanisms involving:
- Inhibition of Enzymatic Activity : Compounds containing oxadiazole derivatives have been shown to modulate protein kinase activity, which is crucial for regulating cellular proliferation and survival pathways .
- Anticancer Activity : The incorporation of trifluoromethyl groups is known to enhance the lipophilicity and bioavailability of compounds, potentially increasing their efficacy against cancer cells .
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. For instance:
- Cell Viability Assays : Compounds similar in structure demonstrated IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). These values indicate significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT-116 | 0.78 |
| Doxorubicin | MCF-7 | 1.93 |
Mechanistic Studies
Flow cytometry analyses revealed that certain derivatives could induce cell cycle arrest at the G1 phase and trigger apoptosis via caspase activation .
Study 1: Synthesis and Evaluation
A study synthesized various oxadiazole derivatives and evaluated their biological activity against cancer cell lines. The findings suggested that modifications in substituents significantly impacted their efficacy. The most active derivatives had electron-withdrawing groups at specific positions on the phenyl ring, enhancing their interaction with cellular targets .
Study 2: Structure-Activity Relationship (SAR)
An extensive SAR analysis highlighted that introducing halogen atoms into the phenyl ring could modulate the antiproliferative activity of these compounds. The study concluded that careful structural modifications could lead to the development of more potent anticancer agents .
Scientific Research Applications
Research has demonstrated that this compound exhibits significant biological activity:
- Anticancer Properties : Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through modulation of inflammatory cytokines.
Scientific Research Applications
The applications of this compound in scientific research are broad and include:
- Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting cancer and infectious diseases.
- Biochemical Studies : Researchers utilize this compound to study its effects on specific biochemical pathways and cellular functions.
- Pharmacological Research : It serves as a lead compound in pharmacological studies aimed at understanding its efficacy and safety profile.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazolopyrimidine compounds showed promising anticancer activity in vitro against breast cancer cell lines. The study emphasized the importance of structural modifications for enhancing biological activity.
- Case Study 2 : Research conducted at a leading pharmaceutical institute explored the antimicrobial properties of similar triazolopyrimidine compounds. Results indicated significant inhibition of bacterial growth, suggesting potential for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
